(2-Bromo-4-formyl-6-methoxyphenyl) 2,5-dibromobenzenesulfonate
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Overview
Description
“2-Bromo-4-formyl-6-methoxyphenyl acetate” is a chemical compound with the molecular formula C10H9BrO4 . It appears as a white to almost white powder or crystal .
Synthesis Analysis
The specific synthesis process for “2-Bromo-4-formyl-6-methoxyphenyl acetate” is not mentioned in the sources I found .Molecular Structure Analysis
The molecular weight of “2-Bromo-4-formyl-6-methoxyphenyl acetate” is 273.08 . The InChI code for this compound is 1S/C10H9BrO4/c1-6(13)15-10-8(11)3-7(5-12)4-9(10)14-2/h3-5H,1-2H3 .Physical and Chemical Properties Analysis
“2-Bromo-4-formyl-6-methoxyphenyl acetate” is a solid at 20 degrees Celsius . The melting point ranges from 85.0 to 89.0 degrees Celsius .Scientific Research Applications
Organic Synthesis and Chemical Structure Analysis
Synthesis and Structural Insights
The synthesis and structural elucidation of compounds related to "(2-Bromo-4-formyl-6-methoxyphenyl) 2,5-dibromobenzenesulfonate" provide foundational knowledge for organic chemistry research. For instance, the study by Sharutin and Sharutina (2016) on Tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene offers insights into the synthesis and crystal structure of a compound formed by the reaction between tris(5-bromo-2-methoxyphenyl)bismuth and benzenesulfonic acid, highlighting the importance of bromo- and methoxy- substituents in influencing molecular structure and reactivity (Sharutin & Sharutina, 2016).
Molecular Interactions and Assembly
Andleeb et al. (2018) conducted a comparative experimental and theoretical investigation on the hydrogen-bond, halogen-bond, and π-π interactions in the solid-state supramolecular assembly of formylphenyl arylsulfonates. This research underscores the role of noncovalent interactions in designing supramolecular architectures, which is crucial for the development of novel materials and pharmaceuticals (Andleeb et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(2-bromo-4-formyl-6-methoxyphenyl) 2,5-dibromobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br3O5S/c1-21-12-5-8(7-18)4-11(17)14(12)22-23(19,20)13-6-9(15)2-3-10(13)16/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSLOODYOAZFFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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